molecular formula C16H18BFO3 B1454964 2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1396753-07-3

2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1454964
M. Wt: 288.1 g/mol
InChI Key: QFAVSJFNMDHTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08912188B2

Procedure details

To a solution of 2-(4-fluorophenyl)furan (1.50 g, 9.25 mmol) in dry tetrahydrofuran (100 mL) was added a solution of n-BuLi (4.4 mL, 2.5M solution in hexane) dropwise with stirring at −78° C. under nitrogen. The resulting solution was warmed slowly to −40° C. over 45 min and stirred at this temperature for another 30 min. The mixture was cooled again below −78° C. followed by dropwise addition of 4,4,5,5-tetramethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane (3.42 g, 18.38 mmol). After warming to room temperature, the mixture was quenched with NH4Cl (aq) and extracted with ethyl acetate (3×80 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give the residue (1.20 g crude), which was used to the next step without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][CH:10]=[CH:11][CH:12]=2)=[CH:4][CH:3]=1.[Li]CCCC.[CH3:18][C:19]1([CH3:30])[C:23]([CH3:25])([CH3:24])[O:22][B:21](OC(C)C)[O:20]1>O1CCCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:9][C:10]([B:21]3[O:22][C:23]([CH3:25])([CH3:24])[C:19]([CH3:30])([CH3:18])[O:20]3)=[CH:11][CH:12]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1OC=CC1
Name
Quantity
4.4 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.42 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)OC(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring at −78° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was warmed slowly to −40° C. over 45 min
Duration
45 min
STIRRING
Type
STIRRING
Details
stirred at this temperature for another 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled again below −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with NH4Cl (aq)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the residue (1.20 g crude), which
CUSTOM
Type
CUSTOM
Details
was used to the next step without further purification

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C1=CC=C(O1)B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.